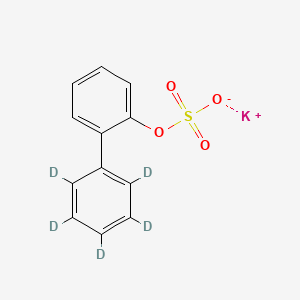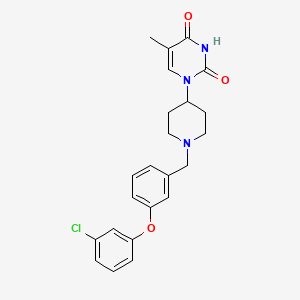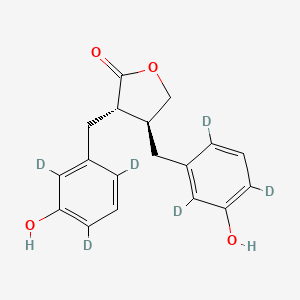
Anti-inflammatory agent 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-inflammatory agent 11 is a compound known for its potent anti-inflammatory properties It is used to reduce inflammation and alleviate pain by inhibiting specific pathways involved in the inflammatory response
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 11 typically involves the condensation of substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . The compounds are obtained in good yields (68–99%) and their structure is confirmed using IR, 1H-NMR, 13C-NMR, and elemental analysis .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Anti-inflammatory agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential to treat inflammatory diseases such as arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of anti-inflammatory agent 11 involves the inhibition of specific enzymes and pathways involved in the inflammatory response. It primarily targets the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
- Ibuprofen
- Piroxicam
- Andrographolide
- Chalcone analogues
Properties
Molecular Formula |
C14H14N4OS |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
1-benzyl-3-(pyridine-4-carbonylamino)thiourea |
InChI |
InChI=1S/C14H14N4OS/c19-13(12-6-8-15-9-7-12)17-18-14(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H2,16,18,20) |
InChI Key |
XFSPROBIMFEXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)







